Org 6216; Rimexel
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rimexolone involves several key steps:
Industrial Production Methods
Industrial production of Rimexolone follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Rimexolone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Methylation: Introduction of methyl groups to enhance stability and activity.
Dehydrogenation: Removal of hydrogen atoms to form double bonds.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used for methylation reactions.
Chromic acid: Employed in oxidation reactions.
Dichlorodicyanobenzoquinone: Utilized for dehydrogenation processes.
Potassium hydroxide: Applied in hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various intermediates leading to the final compound, Rimexolone, which is characterized by its anti-inflammatory properties.
Scientific Research Applications
Rimexolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucocorticoid activity and synthesis.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Primarily used in ophthalmology to treat ocular inflammation and uveitis
Industry: Employed in the development of anti-inflammatory drugs and formulations.
Mechanism of Action
Rimexolone exerts its effects by binding to glucocorticoid receptors, acting as an agonist . This interaction leads to the inhibition of phospholipase A2 and the subsequent reduction in the biosynthesis of prostaglandins and leukotrienes . These actions result in decreased inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Triamcinolone: Used for its potent anti-inflammatory effects in various conditions.
Flunisolide: A glucocorticoid used in the treatment of asthma and allergic rhinitis.
Uniqueness of Rimexolone
Rimexolone is unique due to its minimal systemic effects and high persistence at the site of application . It is particularly effective in managing ocular inflammation with a lower risk of side effects compared to other glucocorticoids .
Properties
Molecular Formula |
C24H34O3 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(10R,13S,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14?,17?,18?,19?,21?,22-,23-,24+/m0/s1 |
InChI Key |
QTTRZHGPGKRAFB-QWTDFWKNSA-N |
Isomeric SMILES |
CCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C)C |
Canonical SMILES |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C |
Origin of Product |
United States |
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